4-(3,4-dimethylphenoxy)-3-nitrobenzonitrile
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-(3,4-dimethylphenoxy)-3-nitrobenzonitrile involves reactions of dimethylbenzonitriles with nitric acid in specific conditions, leading to nitration and formation of nitro derivatives. For example, the reaction of 2,3- and 3,4-dimethylbenzonitriles with nitric acid in acetic anhydride results in the formation of 1,4-(nitroacetoxy-) adducts, which upon thermolysis yield the original dimethylbenzonitrile along with its 5-nitro derivatives (Fischer & Greig, 1973).
Molecular Structure Analysis
Studies on similar nitrobenzonitrile derivatives have shown that nitration and subsequent reactions can lead to various structural modifications, including rearrangements and adduct formations. For instance, nitration of dimethylbenzonitriles can result in the formation of adducts that, upon decomposition, reveal insights into the molecular structure and rearrangements typical of these compounds (Fischer & Greig, 1974).
Chemical Reactions and Properties
The chemical behavior of 4-(3,4-dimethylphenoxy)-3-nitrobenzonitrile can be inferred from studies on related compounds, which undergo various reactions, including nitration, and exhibit interesting properties like intramolecular rearrangements and formation of specific adducts. These processes significantly influence the chemical properties and reactivity of these molecules (Hartshorn et al., 1988).
Physical Properties Analysis
The physical properties of compounds like 4-(3,4-dimethylphenoxy)-3-nitrobenzonitrile, such as solubility, melting point, and crystal structure, can be closely related to their molecular structure and the presence of functional groups. For example, the synthesis and analysis of similar compounds have provided valuable insights into their crystal packing and potential for applications based on their physical properties (Du Jianyun, 2002).
Chemical Properties Analysis
The chemical properties of nitrobenzonitriles, including their reactivity and the types of chemical reactions they can undergo, such as hydrogenation and nucleophilic aromatic substitutions, have been extensively studied. These reactions not only reveal the reactivity of the nitro and cyano groups but also highlight the influence of substituents on the benzene ring on the overall chemical behavior of these compounds (Koprivova & Červený, 2008).
properties
IUPAC Name |
4-(3,4-dimethylphenoxy)-3-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-10-3-5-13(7-11(10)2)20-15-6-4-12(9-16)8-14(15)17(18)19/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYSZZJJTJUJQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)C#N)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylphenoxy)-3-nitrobenzonitrile |
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